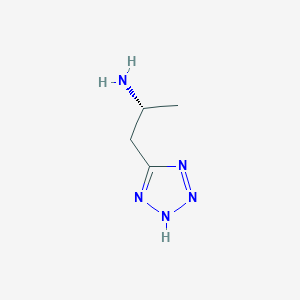

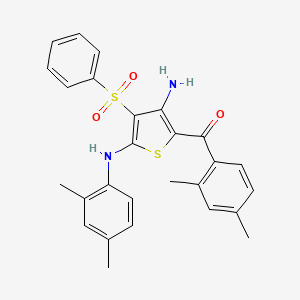

![molecular formula C12H9F3N6 B2978528 N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 339017-43-5](/img/structure/B2978528.png)

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as TRPM8 antagonist, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound has shown promising results in the treatment of various diseases and disorders, including cancer, neuropathic pain, and migraine. In

Scientific Research Applications

N-Amination and Oxidation of Heterocycles

N-Amination of various heterocycles, including imidazo[1,2-a]pyridines and triazolo-pyridines, is a foundational process in synthesizing nitrogen-rich compounds. Oxidation of these aminated products can yield azo compounds, demonstrating the chemical versatility and potential for creating diverse molecular structures. This method's relevance to scientific research lies in its application to synthesize compounds with potential biological activity or for material science applications (Glover & Rowbottom, 1976).

Metal-free Synthesis of Triazolo-pyridines

The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is another application. This metal-free approach allows for rapid and efficient construction of triazolo-pyridine skeletons, highlighting the compound class's significance in developing biologically active molecules (Zheng et al., 2014).

Eosinophil Infiltration Inhibitors

Research into the synthesis of triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines for evaluating antihistaminic activity and inhibitory effects on eosinophil infiltration highlights the potential therapeutic applications of these compounds. Specifically, modifications to the molecular structure can lead to compounds exhibiting both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, pointing toward novel treatments for allergic conditions (Gyoten et al., 2003).

Quaternary Salts with Pentafluorosulfanyl Group

The preparation of quaternary salts containing the pentafluorosulfanyl group from aromatic nitrogen compounds offers insights into designing new materials with unique physical properties, such as high density. These compounds' synthesis and characterization underline the ongoing research into developing materials with potential applications in various industries, including electronics and pharmaceuticals (Singh et al., 2003).

Molecular Structure and Synthetic Pathways

Studies on the synthesis and molecular structure of heterocyclic compounds, including triazolo[4,3-b]pyridazines, underscore the importance of these compounds in medicinal chemistry. Structural analyses, such as X-ray diffraction and density functional theory calculations, provide deep insights into the molecular geometry and electronic properties, facilitating the design of molecules with desired biological activities (Sallam et al., 2021).

properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N6/c13-12(14,15)11-19-18-10-4-3-9(20-21(10)11)17-7-8-2-1-5-16-6-8/h1-6H,7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDSCYIABDRGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)

![(3,4-Dimethylphenyl)(8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2978459.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2978461.png)

![4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2978463.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978465.png)

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2978466.png)